molecular formula C16H15Cl2N3O2S B12424032 1-(5-(2,4-Dichlorobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)piperidine-4-carboxamide

1-(5-(2,4-Dichlorobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B12424032
M. Wt: 384.3 g/mol
InChI Key: OFLRTEVPMRNJKS-QPEQYQDCSA-N
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Description

4-Piperidinecarboxamide, also known as isonipecotamide, is a chemical compound with the molecular formula C6H12N2O. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is of significant interest due to its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Piperidinecarboxamide can be synthesized through several methods. One common approach involves the reaction of piperidine with carbon dioxide under high pressure and temperature to form piperidine-4-carboxylic acid, which is then converted to 4-piperidinecarboxamide through amidation . Another method involves the reaction of piperidine with phosgene, followed by treatment with ammonia to yield the desired compound .

Industrial Production Methods: In industrial settings, 4-piperidinecarboxamide is typically produced using large-scale chemical reactors that allow for precise control of reaction conditions. The process often involves the use of catalysts to increase yield and efficiency. The final product is purified through crystallization or distillation to ensure high purity .

Chemical Reactions Analysis

Types of Reactions: 4-Piperidinecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Piperidinecarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-piperidinecarboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit DNA gyrase in Mycobacterium abscessus, leading to DNA damage and bacterial cell death. This makes it a promising candidate for the development of new antimicrobial agents .

Comparison with Similar Compounds

Uniqueness: 4-Piperidinecarboxamide stands out due to its specific inhibition of DNA gyrase, which is not commonly observed in other piperidine derivatives. This unique mechanism of action makes it particularly valuable in the development of new antimicrobial therapies .

Properties

Molecular Formula

C16H15Cl2N3O2S

Molecular Weight

384.3 g/mol

IUPAC Name

1-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]piperidine-4-carboxamide

InChI

InChI=1S/C16H15Cl2N3O2S/c17-11-2-1-10(12(18)8-11)7-13-15(23)20-16(24-13)21-5-3-9(4-6-21)14(19)22/h1-2,7-9H,3-6H2,(H2,19,22)/b13-7-

InChI Key

OFLRTEVPMRNJKS-QPEQYQDCSA-N

Isomeric SMILES

C1CN(CCC1C(=O)N)C2=NC(=O)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/S2

Canonical SMILES

C1CN(CCC1C(=O)N)C2=NC(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)S2

Origin of Product

United States

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